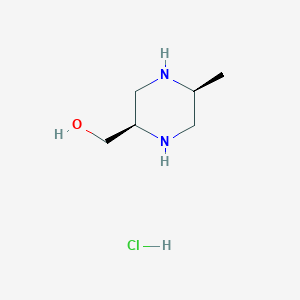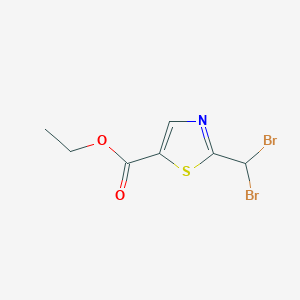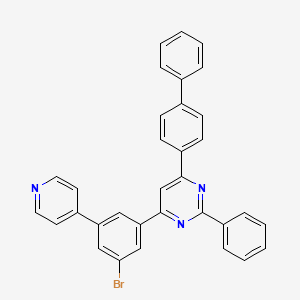
3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of trifluoromethanesulfonyloxy groups attached to a xanthen-9-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one typically involves the reaction of xanthen-9-one with trifluoromethanesulfonic anhydride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent any side reactions. The reaction conditions often include low temperatures to control the reactivity of the trifluoromethanesulfonic anhydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyloxy groups can be substituted with other nucleophiles.
Oxidation and Reduction: The xanthen-9-one core can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperatures to manage the reactivity of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophiles used. For example, substitution with an amine would yield a corresponding amine derivative of xanthen-9-one.
Aplicaciones Científicas De Investigación
3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of 3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one involves its ability to act as an electrophile in substitution reactions. The trifluoromethanesulfonyloxy groups are good leaving groups, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into the xanthen-9-one core.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Another compound with trifluoromethyl groups, used in the design of emitters for thermally activated delayed fluorescence.
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Used in the synthesis of donor-acceptor semiconducting polymers.
Uniqueness
3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one is unique due to its specific structural features and the presence of trifluoromethanesulfonyloxy groups, which impart high reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C15H6F6O8S2 |
|---|---|
Peso molecular |
492.3 g/mol |
Nombre IUPAC |
[9-oxo-6-(trifluoromethylsulfonyloxy)xanthen-3-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C15H6F6O8S2/c16-14(17,18)30(23,24)28-7-1-3-9-11(5-7)27-12-6-8(2-4-10(12)13(9)22)29-31(25,26)15(19,20)21/h1-6H |
Clave InChI |
ZLQXXMVGRAJJKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1OS(=O)(=O)C(F)(F)F)OC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Fluoromethyl)-5-azaspiro[2.4]heptane](/img/structure/B14034487.png)

![8-O-tert-butyl 3-O-ethyl (1R,5S)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14034495.png)


![Butanedioic acid, 2,3-bis[(4-Methylbenzoyl)oxy]-, (2R,3R)-, coMpd. with (1R,2R)-2-[(phenylMethyl)aMino]cyclohexanol (1](/img/structure/B14034504.png)


![1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione](/img/structure/B14034533.png)

![Methyl 8-methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14034544.png)
![Methyl 2-(2-bromo-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-1-YL)-2-cyclohexylacetate](/img/structure/B14034557.png)


